N-(3,5,7-trimethyladamantan-1-yl)acetamide
Overview
Description
N-(3,5,7-trimethyladamantan-1-yl)acetamide is a chemical compound with the molecular formula C15H25NO and a molecular weight of 235.373 g/mol . It is part of the adamantane family, which is known for its unique cage-like structure. This compound is used in various scientific research fields due to its distinctive properties.
Preparation Methods
The synthesis of N-(3,5,7-trimethyladamantan-1-yl)acetamide typically involves the Ritter reaction. One method includes reacting 1-bromo-3,5,7-trimethyladamantane with acetonitrile in the presence of phosphoric acid . The reaction is carried out at temperatures ranging from 20-32°C initially, then warmed to 87±2°C for 17 hours. The product is then isolated through a series of extractions and crystallizations .
Chemical Reactions Analysis
N-(3,5,7-trimethyladamantan-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various catalysts like FeCl3 and AgSbF6 . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,5,7-trimethyladamantan-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5,7-trimethyladamantan-1-yl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include those related to its biological activity, such as antiviral or antibacterial mechanisms .
Comparison with Similar Compounds
N-(3,5,7-trimethyladamantan-1-yl)acetamide is unique due to its specific substitution pattern on the adamantane core. Similar compounds include:
N-(adamantan-1-yl)acetamide: Lacks the methyl substitutions at positions 3, 5, and 7.
N-(3,5-dimethyladamantan-1-yl)acetamide: Has methyl groups at positions 3 and 5 but not at 7.
These differences in substitution patterns can significantly affect the chemical and biological properties of the compounds, making this compound distinct in its applications and reactivity.
Properties
IUPAC Name |
N-(3,5,7-trimethyl-1-adamantyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-11(17)16-15-8-12(2)5-13(3,9-15)7-14(4,6-12)10-15/h5-10H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGMCOJTDEROR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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